molecular formula C11H12O3 B13689297 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one CAS No. 77334-11-3

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

Cat. No.: B13689297
CAS No.: 77334-11-3
M. Wt: 192.21 g/mol
InChI Key: BWJQTZKTOVCXOW-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinones, saturated ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in biological research.

    Medicine: Due to its potential anticancer and antimicrobial activities, it is investigated for therapeutic applications.

    Industry: The compound is used in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.

    3-Hydroxy-4-methoxyphenylacetic acid: A metabolite with similar structural features and biological activities.

    4-Hydroxy-3-methylbenzaldehyde: Another aromatic compound with potential biological activities.

Uniqueness

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one stands out due to its unique α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research [10][8] .

Properties

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQTZKTOVCXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740097
Record name 4-(3-Hydroxy-4-methoxyphenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77334-11-3
Record name 4-(3-Hydroxy-4-methoxyphenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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